molecular formula C17H17N3O3S B1274151 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole CAS No. 63197-61-5

2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole

Cat. No. B1274151
CAS RN: 63197-61-5
M. Wt: 343.4 g/mol
InChI Key: SXUXQJLILGMLOR-UHFFFAOYSA-N
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Description

2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole, commonly referred to as 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole, is a benzimidazole derivative that has been studied extensively in recent years. It has a wide range of applications in both scientific research and industrial processes. This molecule has a unique structure that allows it to interact with a variety of biological molecules and other substrates in a highly specific manner.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with benzoyl chloride, followed by reaction with isopropylsulfonyl chloride.

Starting Materials
2-aminobenzimidazole, benzoyl chloride, isopropylsulfonyl chloride, anhydrous potassium carbonate, anhydrous dichloromethane, anhydrous ethanol, anhydrous sodium sulfate

Reaction
Step 1: Dissolve 2-aminobenzimidazole (1.0 g, 7.2 mmol) in anhydrous dichloromethane (20 mL) and add anhydrous potassium carbonate (1.5 g, 10.8 mmol)., Step 2: Add benzoyl chloride (1.4 g, 10.8 mmol) dropwise to the reaction mixture at 0°C and stir for 2 hours at room temperature., Step 3: Filter the reaction mixture and wash the solid with anhydrous dichloromethane. Dry the solid under vacuum., Step 4: Dissolve the solid obtained in Step 3 in anhydrous ethanol (20 mL) and add isopropylsulfonyl chloride (1.8 g, 9.0 mmol)., Step 5: Stir the reaction mixture at room temperature for 4 hours., Step 6: Filter the reaction mixture and wash the solid with anhydrous ethanol. Dry the solid under vacuum., Step 7: Recrystallize the solid obtained in Step 6 from anhydrous ethanol to obtain 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole as a white solid (yield: 70%).

Scientific Research Applications

2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, as a reagent in organic reactions, and as a ligand in protein-ligand interactions. It has also been used as a probe to study the structure and function of proteins, as well as to study the interactions between proteins and other biological molecules. In addition, it has been used as a tool to study the structure and function of enzymes, as well as to study the interactions between enzymes and other biological molecules.

Mechanism Of Action

2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole has been shown to interact with a variety of biological molecules in a highly specific manner. It has been shown to interact with proteins, enzymes, and other biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding. Its ability to interact with proteins and enzymes in a highly specific manner makes it an ideal tool for studying the structure and function of proteins and enzymes.

Biochemical And Physiological Effects

2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein synthesis in cell culture experiments, as well as to inhibit the growth of certain bacteria. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of certain ion channels. In addition, it has been shown to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole in laboratory experiments is its ability to interact with a variety of biological molecules in a highly specific manner. This allows for the study of the structure and function of proteins and enzymes in a more detailed manner. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain drugs or chemicals on biological systems.
However, there are some limitations to using 2-Amino-6-benzoyl-1-((isopropyl)sulphony

properties

IUPAC Name

(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(2)24(22,23)20-15-10-13(8-9-14(15)19-17(20)18)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUXQJLILGMLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979205
Record name [2-Imino-3-(propane-2-sulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl](phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole

CAS RN

63197-61-5
Record name [2-Amino-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-6-yl]phenylmethanone
Source CAS Common Chemistry
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Record name 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063197615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-Imino-3-(propane-2-sulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl](phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-benzoyl-1-[(isopropyl)sulphonyl]-1H-benzimidazole
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